molecular formula C14H13N3OS3 B3207830 3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)-N-(thiazol-2-yl)propanamide CAS No. 1049132-19-5

3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)-N-(thiazol-2-yl)propanamide

Cat. No.: B3207830
CAS No.: 1049132-19-5
M. Wt: 335.5 g/mol
InChI Key: MIGFVFUDOZLLJE-UHFFFAOYSA-N
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Description

3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)-N-(thiazol-2-yl)propanamide is a complex organic compound that features a thiazole ring system Thiazoles are known for their biological activity and are often found in pharmaceuticals and agrochemicals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)-N-(thiazol-2-yl)propanamide typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through a cyclization reaction involving a thiourea derivative and an α-haloketone. The thiophene ring is introduced via a palladium-catalyzed cross-coupling reaction. The final step involves the amidation reaction to attach the propanamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors for the cyclization and cross-coupling steps, as well as the use of automated systems for the amidation reaction to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)-N-(thiazol-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The thiazole and thiophene rings can be oxidized under strong oxidative conditions.

    Reduction: The compound can be reduced to form different derivatives, particularly at the amide group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiazole and thiophene rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to sulfoxides or sulfones, while reduction can yield amines or alcohols.

Scientific Research Applications

3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)-N-(thiazol-2-yl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential pharmaceutical agent due to its unique structure and biological activity.

    Industry: Used in the development of new materials and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)-N-(thiazol-2-yl)propanamide involves its interaction with specific molecular targets. The thiazole and thiophene rings can interact with enzymes and receptors, potentially inhibiting their activity. This compound may also interfere with cellular pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Thiazole derivatives: Compounds like thiamine (vitamin B1) and sulfathiazole.

    Thiophene derivatives: Compounds like thiophene-2-carboxylic acid and 2,5-dimethylthiophene.

Uniqueness

What sets 3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)-N-(thiazol-2-yl)propanamide apart is its unique combination of thiazole and thiophene rings, which may confer distinct biological activities and chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

3-(2-methyl-4-thiophen-2-yl-1,3-thiazol-5-yl)-N-(1,3-thiazol-2-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3OS3/c1-9-16-13(10-3-2-7-19-10)11(21-9)4-5-12(18)17-14-15-6-8-20-14/h2-3,6-8H,4-5H2,1H3,(H,15,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIGFVFUDOZLLJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(S1)CCC(=O)NC2=NC=CS2)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3OS3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)-N-(thiazol-2-yl)propanamide
Reactant of Route 2
Reactant of Route 2
3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)-N-(thiazol-2-yl)propanamide
Reactant of Route 3
3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)-N-(thiazol-2-yl)propanamide
Reactant of Route 4
3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)-N-(thiazol-2-yl)propanamide
Reactant of Route 5
3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)-N-(thiazol-2-yl)propanamide
Reactant of Route 6
3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)-N-(thiazol-2-yl)propanamide

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